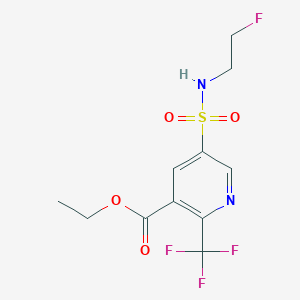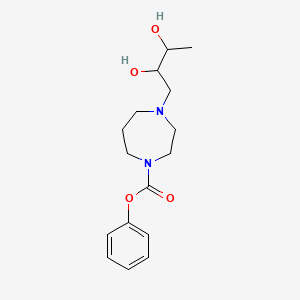![molecular formula C14H17F3N2O2 B6750996 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one](/img/structure/B6750996.png)
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one is a chemical compound with the molecular formula C14H17F3N2O2. This compound is characterized by the presence of a trifluoroethoxy group attached to an aniline moiety, which is further connected to an azepan-2-one ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroethoxy group.
Applications De Recherche Scientifique
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one involves its interaction with molecular targets, such as enzymes and receptors The trifluoroethoxy group plays a crucial role in modulating the compound’s binding affinity and specificity The compound may inhibit or activate specific pathways, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: A precursor in the synthesis of 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one, sharing the trifluoroethoxy group.
Azepan-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Trifluoroethoxy-substituted compounds: Other compounds with trifluoroethoxy groups that exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the trifluoroethoxy group and the azepan-2-one ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The presence of the trifluoroethoxy group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
4-[2-(2,2,2-trifluoroethoxy)anilino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-21-12-6-2-1-5-11(12)19-10-4-3-7-18-13(20)8-10/h1-2,5-6,10,19H,3-4,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMEMVTJSWFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)NC1)NC2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide](/img/structure/B6750938.png)
![N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide](/img/structure/B6750950.png)



![N-(2,5-dichlorophenyl)-3-[4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]propanamide](/img/structure/B6750967.png)
![2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate](/img/structure/B6750969.png)
![2-[5-[(4-Fluoro-3-methylphenyl)methylamino]-2-methylbenzimidazol-1-yl]propane-1,3-diol](/img/structure/B6750981.png)
![Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate](/img/structure/B6750991.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B6750994.png)
![N-methyl-2-[4-[[5-(trifluoromethyl)-1H-pyrrol-2-yl]methylamino]pyrazol-1-yl]acetamide](/img/structure/B6751002.png)
